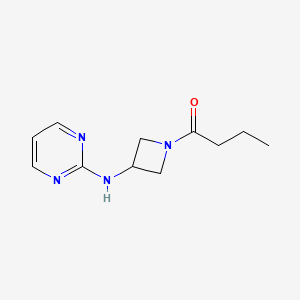
(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone” is a chemical compound used in scientific research1. It possesses diverse applications, including drug development and organic synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone”. However, similar compounds have been synthesized using various methods23.Molecular Structure Analysis
The molecular structure analysis of “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone” could not be found in the available literature.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone”. However, similar compounds have been involved in various chemical reactions for the synthesis of new compounds23.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone” are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of novel compounds like "(4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone" has been achieved, and their structures were elucidated using various spectroscopic techniques. These compounds were optimized using density functional theory (DFT) methods, and their stability and intermolecular charge transfer were analyzed. Molecular docking studies provided insights into their potential antiviral and antibacterial activities (FathimaShahana & Yardily, 2020).
Nonlinear Optical Properties
Research on the compound "(4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone" revealed its potential for nonlinear optical (NLO) applications. The study demonstrated the crystal's transparency in the visible region and its enhanced second harmonic generation (SHG) efficiency, indicating its suitability for device applications (Revathi et al., 2018).
Antimicrobial Activity
The synthesis of derivatives like "(4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone" showcased their antimicrobial activities. These compounds were evaluated using the cup plate method, and some exhibited interesting antimicrobial properties (Chaudhari, 2012).
Anticancer Potential
Studies have also explored the anticancer potential of related compounds. For instance, "Naphthyridine derivatives" like "3u" were found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting their promising role in melanoma treatment (Kong et al., 2018).
Safety And Hazards
The safety and hazards associated with “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone” are not available in the current literature.
Zukünftige Richtungen
Given the lack of information on “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone”, future research could focus on its synthesis, characterization, and potential applications. Studies could also investigate its physical and chemical properties, safety profile, and mechanism of action.
Please note that this information is based on the limited data available and may not be entirely accurate or complete. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
(4-methoxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-10-2-5-12(6-3-10)11(13)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMJCQGROPVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)
![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)
![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)

